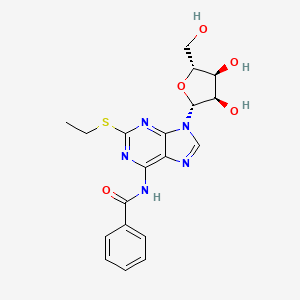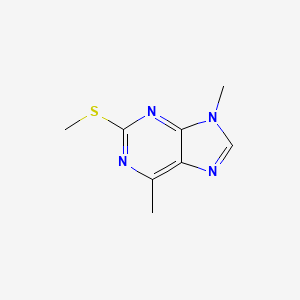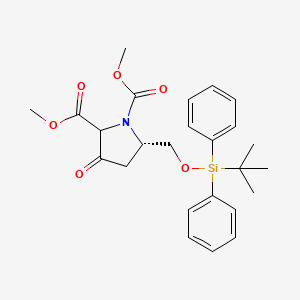![molecular formula C12H7BrIN3 B15217753 6-Bromo-2-(3-iodo-phenyl)-3h-imidazo[4,5-b]pyridine CAS No. 850348-96-8](/img/structure/B15217753.png)
6-Bromo-2-(3-iodo-phenyl)-3h-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(3-iodo-phenyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both bromine and iodine substituents on an imidazo[4,5-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3-iodo-phenyl)-3H-imidazo[4,5-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the initial formation of the imidazo[4,5-b]pyridine core, followed by bromination and iodination steps. The reaction conditions often include the use of strong bases and polar solvents under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(3-iodo-phenyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: Both the bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The imidazo[4,5-b]pyridine core can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the imidazo[4,5-b]pyridine core .
Scientific Research Applications
6-Bromo-2-(3-iodo-phenyl)-3H-imidazo[4,5-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is studied for its potential to modulate biological pathways and its effects on cell proliferation and differentiation.
Chemical Biology: It serves as a probe to study protein-ligand interactions and enzyme activities.
Industrial Applications: The compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-iodo-phenyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating downstream signaling pathways involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine
- 5-Bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
- 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Uniqueness
6-Bromo-2-(3-iodo-phenyl)-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of selective inhibitors and other bioactive molecules .
Properties
CAS No. |
850348-96-8 |
|---|---|
Molecular Formula |
C12H7BrIN3 |
Molecular Weight |
400.01 g/mol |
IUPAC Name |
6-bromo-2-(3-iodophenyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H7BrIN3/c13-8-5-10-12(15-6-8)17-11(16-10)7-2-1-3-9(14)4-7/h1-6H,(H,15,16,17) |
InChI Key |
PIZWYLOKVBMLBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(N2)C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,5-Dimethyl-7-oxo-pyrazolo[1,5-a]pyrimidin-4-yl)acetic acid](/img/structure/B15217670.png)

![2-(5-Methoxy-1-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B15217690.png)

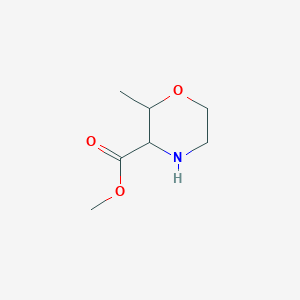

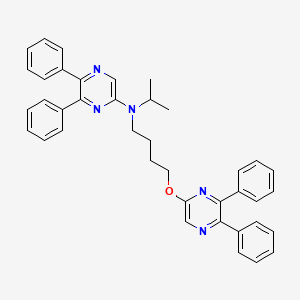
![N-[3-[[5-iodo-4-[3-(thiophene-2-carbonylamino)propylamino]pyrimidin-2-yl]amino]phenyl]pyrrolidine-1-carboxamide;hydrochloride](/img/structure/B15217726.png)


